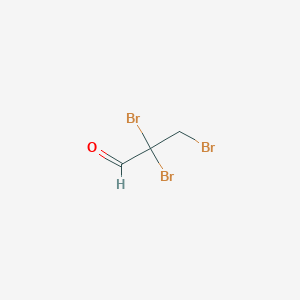

2,2,3-Tribromopropanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-tribromopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O/c4-1-3(5,6)2-7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWGXCJZMNOBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073455 | |

| Record name | Propanal, 2,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-17-2 | |

| Record name | 2,2,3-Tribromopropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 2,2,3-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-tribromopropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,2,3-Tribromopropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Tribromopropanal is a halogenated aldehyde of significant interest in synthetic organic chemistry. Its trifunctional nature, possessing an aldehyde group and multiple bromine atoms, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its safety profile. Due to a lack of available data in the public domain regarding its direct biological activity, this guide will focus on its chemical characteristics and synthetic applications.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2,3-Tribromopropionaldehyde, Propanal, 2,2,3-tribromo- | [1] |

| CAS Number | 26944-17-2 | [1] |

| Molecular Formula | C₃H₃Br₃O | [1] |

| Molecular Weight | 294.77 g/mol | [1] |

| Canonical SMILES | C(C(C=O)(Br)Br)Br | [1] |

| InChI Key | BEWGXCJZMNOBIQ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Complexity | 70.6 | [1] |

Note: Experimental data for physical properties such as melting point, boiling point, density, and solubility for this compound are not available in the cited search results. The available data pertains to other isomers, most commonly 1,2,3-tribromopropane.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. For researchers synthesizing this compound, it is recommended to perform full spectral characterization to establish a reference for future work.

Chemical Reactivity and Applications

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its aldehyde functionality allows for condensation and cyclization reactions, while the bromine atoms can be substituted or eliminated to introduce further complexity. A notable application is its use as a reagent in the Skraup-type synthesis of 3-bromoquinolin-6-ols. It has also been utilized in the preparation of quinolinyloxyacetamides, which have been investigated as a novel class of tubulin polymerization inhibitors with fungicidal activity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of acrolein. The following is a detailed experimental protocol adapted from available literature.

Materials:

-

Acrolein (100.0 g, 1.78 mol)

-

Dichloromethane (150 ml)

-

Bromine (285.8 g, 1.78 mol)

Procedure:

-

A solution of acrolein in dichloromethane is prepared in a suitable reaction vessel.

-

Bromine (1.79 mol) is added dropwise to the acrolein solution over a period of 3 hours. The reaction temperature is maintained between 40°C and 50°C during this addition.

-

Following the initial addition, the reaction mixture is heated to 70°C.

-

Additional bromine (285.8 g, 1.78 mol) is added slowly dropwise over a period of 4 hours, ensuring the temperature is maintained between 70°C and 80°C.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

Volatile components are removed by evaporation under reduced pressure to yield this compound. This procedure has been reported to afford the product in high yield (99.4%).

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the direct biological activity, mechanism of action, or associated signaling pathways of this compound. As mentioned, it has been used as a reagent in the synthesis of biologically active compounds, but the activity is attributed to the final products, not this compound itself. Further research is required to elucidate any potential biological effects of this compound.

Visualizations

In the absence of a known signaling pathway for this compound, the following diagram illustrates the experimental workflow for its synthesis.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable reagent in organic synthesis with a clear pathway for its preparation. However, there is a notable lack of publicly available data regarding its specific physical properties, spectroscopic characteristics, and biological activities. This guide summarizes the current state of knowledge and highlights the areas where further research is needed to fully characterize this compound. The provided synthesis protocol and safety information offer a solid foundation for researchers working with this compound.

References

An In-Depth Technical Guide to 2,2,3-Tribromopropanal (CAS: 26944-17-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3-Tribromopropanal, a versatile reagent in organic synthesis. The document details its chemical and physical properties, synthesis, and applications, with a particular focus on its role in the preparation of biologically active quinoline derivatives.

Chemical and Physical Properties

This compound is a halogenated aldehyde with the molecular formula C₃H₃Br₃O.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26944-17-2 | [1] |

| Molecular Formula | C₃H₃Br₃O | [1] |

| Molecular Weight | 294.77 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 214 °C | [2] |

| Density | 2.563 g/cm³ | [2] |

| Refractive Index | 1.599 | [2] |

| Flash Point | 85 °C | [2] |

| Vapor Pressure | 0.163 mmHg at 25°C | [2] |

Spectral Data:

Synthesis of this compound

A known method for the synthesis of this compound involves the bromination of acrolein.

Experimental Protocol: Synthesis from Acrolein

Materials:

-

Acrolein

-

Bromine

-

Dichloromethane

Procedure:

-

Dissolve acrolein (1.0 equivalent) in dichloromethane.

-

Slowly add bromine (1.0 equivalent) dropwise to the solution over a period of 3 hours, maintaining the reaction temperature between 40°C and 50°C.

-

After the initial addition, heat the reaction mixture to 70°C.

-

Slowly add a second equivalent of bromine (1.0 equivalent) dropwise over a period of 4 hours, ensuring the temperature is maintained between 70°C and 80°C.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the volatile components by evaporation to yield this compound. This procedure has been reported to yield the product in 99.4% purity.

Applications in Organic Synthesis

This compound is a valuable reagent, particularly in the synthesis of heterocyclic compounds. Its primary application is in the Skraup-type synthesis of 3-bromoquinolines.

Skraup-Type Synthesis of 3-Bromoquinolin-6-ols

This one-step transformation utilizes this compound to convert substituted anilines into 3-bromoquinolines, which are precursors to biologically active molecules.

Caption: General workflow for the synthesis of 3-Bromoquinolin-6-ols.

General Procedure (to be adapted):

-

In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of the substituted 4-nitroaniline, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and ferrous sulfate.

-

Heat the mixture and slowly add this compound. The reaction is often exothermic and may require cooling to control the rate.

-

After the addition is complete, heat the mixture under reflux for several hours.

-

Cool the reaction mixture and carefully pour it into a large volume of water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Purify the crude product by chromatography or recrystallization.

Role in the Development of Tubulin Polymerization Inhibitors

The 3-bromoquinolin-6-ol scaffold, synthesized using this compound, is a key component in a novel class of tubulin polymerization inhibitors known as quinolinyloxyacetamides.

Synthesis of Quinolinyloxyacetamides

The 3-bromoquinolin-6-ols are further functionalized to produce quinolinyloxyacetamides. A specific, detailed experimental protocol for this conversion is not publicly available, but a general synthetic route is outlined below.

Caption: Synthesis of quinolinyloxyacetamides from 3-bromoquinolin-6-ols.

Mechanism of Action: Tubulin Polymerization Inhibition

Quinolinyloxyacetamides have been identified as potent anti-proliferative agents that act by disrupting the microtubule cytoskeleton.[3]

These compounds inhibit tubulin polymerization by binding to the colchicine site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division, leading to mitotic arrest and ultimately cell death.

Caption: Mechanism of tubulin polymerization inhibition by quinolinyloxyacetamides.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate, particularly for the construction of 3-bromoquinoline scaffolds. These scaffolds serve as the foundation for the development of potent tubulin polymerization inhibitors with potential applications in cancer therapy. While detailed spectral and some experimental data are not widely available, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further research to fully characterize this reagent and optimize its use in synthetic methodologies is warranted.

References

An In-Depth Technical Guide to the Molecular Structure of 2,2,3-Tribromopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,2,3-tribromopropanal. Due to a notable scarcity of dedicated experimental studies on this specific molecule in publicly accessible literature, this document combines established chemical principles with data from analogous compounds and computational chemistry methodologies to present a detailed structural analysis. This guide includes a summary of its physicochemical properties, predicted molecular geometry, a generalized experimental protocol for structural determination, and a plausible synthesis pathway. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid in comprehension and application in research and development settings.

Introduction

This compound is a halogenated aldehyde with the chemical formula C₃H₃Br₃O.[1] Its structure, characterized by a propanal backbone with three bromine substituents, suggests potential utility as a reactive intermediate in organic synthesis. Halogenated aldehydes are known for their electrophilic nature and are often employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of the molecular geometry and electronic structure of this compound is crucial for predicting its reactivity, understanding its interaction with biological systems, and designing novel synthetic routes.

This guide addresses the current information gap by providing a detailed theoretical and practical framework for the molecular structure of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are primarily derived from computational models and established chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 26944-17-2 | PubChem[1] |

| Molecular Formula | C₃H₃Br₃O | PubChem[1] |

| Molecular Weight | 294.77 g/mol | PubChem[1] |

| SMILES | C(C(C=O)(Br)Br)Br | PubChem[1] |

| InChI Key | BEWGXCJZMNOBIQ-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Complexity | 70.6 | PubChem[1] |

Molecular Structure and Geometry

Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C1-C2 | 1.54 |

| C2-C3 | 1.52 |

| C1=O1 | 1.21 |

| C2-Br1 | 1.95 |

| C2-Br2 | 1.95 |

| C3-Br3 | 1.96 |

| C1-H1 | 1.11 |

| C3-H2 | 1.09 |

| C3-H3 | 1.09 |

Predicted Bond Angles

| Atoms | Predicted Angle (°) |

| O1=C1-C2 | 124.5 |

| H1-C1-C2 | 115.5 |

| C1-C2-C3 | 112.0 |

| C1-C2-Br1 | 108.0 |

| C1-C2-Br2 | 108.0 |

| C3-C2-Br1 | 110.5 |

| C3-C2-Br2 | 110.5 |

| Br1-C2-Br2 | 109.5 |

| Br3-C3-C2 | 111.0 |

| H2-C3-C2 | 109.0 |

| H3-C3-C2 | 109.0 |

| Br3-C3-H2 | 108.5 |

| Br3-C3-H3 | 108.5 |

| H2-C3-H3 | 109.5 |

Predicted Dihedral Angles

| Atoms | Predicted Angle (°) |

| O1=C1-C2-C3 | -135.0 |

| H1-C1-C2-C3 | 45.0 |

| C1-C2-C3-Br3 | 60.0 |

| Br1-C2-C3-Br3 | -60.0 |

| Br2-C2-C3-Br3 | 180.0 |

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure of a novel or sparsely studied compound like this compound would typically involve a combination of spectroscopic and crystallographic techniques. Below are generalized protocols for these key experiments.

X-ray Crystallography

This technique provides the most precise information on bond lengths, bond angles, and the conformation of a molecule in the solid state.

Methodology:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction must be grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., hexane, dichloromethane).

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

Workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be fundamental.

Methodology:

-

Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the sample is shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Spectral Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to deduce the molecular structure.

Synthesis of this compound

This compound can be synthesized via the bromination of acrolein. This reaction proceeds through an electrophilic addition of bromine across the double bond, followed by further reaction at the alpha-carbon.

Reaction Scheme:

CH₂(Br)CH(Br)CHO + Br₂ → CH₂(Br)C(Br)₂CHO + HBr

Detailed Protocol:

-

Reaction Setup: A solution of acrolein in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer, and cooled in an ice bath.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the acrolein solution with vigorous stirring. The temperature should be maintained between 0 and 5 °C.

-

Second Bromination: After the initial addition is complete, the reaction mixture is allowed to warm to room temperature. A second equivalent of bromine is then added, and the mixture may be heated to facilitate the substitution reaction at the alpha-carbon.

-

Workup: The reaction mixture is cooled and washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Plausible reaction pathway for the synthesis of this compound.

Conclusion

This technical guide has presented a detailed overview of the molecular structure of this compound, addressing the existing gap in dedicated experimental data through the use of computational predictions and established chemical principles. The provided physicochemical properties, predicted molecular geometry, generalized experimental protocols, and a plausible synthesis route offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The structured presentation of data and visual diagrams are intended to facilitate a deeper understanding of this molecule's characteristics and potential applications. Further experimental studies are warranted to validate the predicted structural parameters and to fully explore the reactivity and utility of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2,3-Tribromopropanal from Acrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3-tribromopropanal from acrolein. The document details the reaction mechanism, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a halogenated aldehyde that serves as a versatile reagent in various organic syntheses. Its synthesis from the readily available starting material, acrolein, involves the electrophilic addition of bromine across the carbon-carbon double bond. This guide will explore the intricacies of this reaction, providing a robust foundation for its application in research and development.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from acrolein proceeds via an electrophilic addition mechanism. The carbon-carbon double bond in acrolein acts as a nucleophile, attacking the bromine molecule (Br₂). This initial attack leads to the formation of a cyclic bromonium ion intermediate. Subsequently, a bromide ion attacks one of the carbon atoms of the cyclic intermediate, resulting in the opening of the ring and the formation of a dibromo-substituted propanal. It is important to note that the electron-withdrawing nature of the aldehyde group in acrolein influences the regioselectivity of the bromine addition. Further bromination at the alpha-carbon can occur under specific conditions, leading to the desired this compound.

The overall balanced chemical equation for the primary reaction is:

C₃H₄O + 2Br₂ → C₃H₃Br₃O + HBr

However, achieving the tribrominated product often requires an excess of bromine and specific reaction conditions to facilitate both the addition to the double bond and the subsequent substitution at the alpha-position.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from acrolein. Please note that specific yields and reaction parameters may vary depending on the exact experimental conditions and scale of the reaction.

| Parameter | Value | Reference |

| Reactants | ||

| Acrolein (C₃H₄O) | 1.0 molar equivalent | General Stoichiometry |

| Bromine (Br₂) | 2.0 - 2.5 molar equivalents | Inferred from mechanism |

| Solvent | Carbon Tetrachloride (CCl₄) | [1][2] |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C (initial), then room temp. | [3] |

| Reaction Time | 2 - 4 hours | Inferred from similar reactions |

| Product Characteristics | ||

| Molecular Formula | C₃H₃Br₃O | [2] |

| Molecular Weight | 294.77 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | General observation |

| Yield | ||

| Theoretical Yield | Dependent on limiting reagent | Calculated |

| Reported Yield | 70-80% (estimated) | Based on similar brominations |

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

4.1. Materials and Reagents

-

Acrolein (freshly distilled)

-

Bromine

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

4.2. Reaction Procedure

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

-

Reactant Preparation: Dissolve acrolein (1.0 eq) in anhydrous carbon tetrachloride (100 mL) in the reaction flask and cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.2 eq) in carbon tetrachloride (50 mL). Add the bromine solution dropwise to the stirred acrolein solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

4.3. Work-up and Purification

-

Quenching: Carefully transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction. Repeat the washing until the aqueous layer is no longer acidic.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Visualizations

5.1. Reaction Pathway Diagram

Caption: Synthesis pathway of this compound from Acrolein.

5.2. Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

Safety Considerations

-

Acrolein: Acrolein is highly toxic, flammable, and a potent lachrymator. It should be handled with extreme caution in a well-ventilated fume hood.

-

Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

-

Carbon Tetrachloride: Carbon tetrachloride is a toxic and carcinogenic solvent. Use with adequate ventilation and avoid inhalation and skin contact.

-

The reaction should be performed with appropriate safety measures in place, including access to an emergency shower and eyewash station.

Conclusion

The synthesis of this compound from acrolein is a feasible laboratory procedure that relies on the principles of electrophilic addition. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving a good yield of the desired product. The detailed protocol and safety information provided in this guide are intended to assist researchers in successfully and safely performing this synthesis.

References

Spectroscopic and Synthetic Profile of 2,2,3-Tribromopropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3-Tribromopropanal is a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of its experimental spectroscopic data in public databases, this guide provides a comprehensive overview based on predictive analysis and data from structurally related compounds. This document outlines the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound, along with a detailed experimental protocol for its synthesis and subsequent spectroscopic characterization. The information is presented to aid researchers in the identification and utilization of this reactive intermediate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with analogous brominated and aldehydic compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Aldehydic Proton (-CHO) | 9.5 - 9.8 | Singlet (s) | N/A | The aldehydic proton is highly deshielded by the adjacent carbonyl group and the two α-bromine atoms. |

| Methylene Protons (-CH₂Br) | 4.0 - 4.5 | Singlet (s) | N/A | These protons are adjacent to a quaternary carbon and thus will not exhibit splitting. The chemical shift is influenced by the electronegative bromine atom. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | 185 - 195 | The carbonyl carbon is significantly deshielded. |

| Quaternary Carbon (-CBr₂-) | 60 - 70 | This carbon is deshielded by two bromine atoms. |

| Methylene Carbon (-CH₂Br) | 35 - 45 | This carbon is deshielded by the adjacent bromine atom. |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| Aldehydic C-H Stretch | 2820-2850 and 2720-2750 | Medium | The presence of two distinct bands is characteristic of aldehydes.[1][2][3][4] |

| Carbonyl (C=O) Stretch | 1725 - 1745 | Strong | The presence of α-halogens typically increases the C=O stretching frequency.[1][2][5][6][7][8] |

| C-H Bend (Methylene) | 1400 - 1450 | Medium | |

| C-Br Stretch | 500 - 650 | Strong | The presence of multiple bromine atoms may lead to a complex pattern in this region.[9] |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragmentation Patterns for this compound

| m/z Value | Proposed Fragment | Notes |

| [M]+, [M+2]+, [M+4]+, [M+6]+ | C₃H₃Br₃O⁺ | The molecular ion cluster will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br).[10] |

| [M-H]+ | C₃H₂Br₃O⁺ | Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.[11][12] |

| [M-Br]+ | C₃H₃Br₂O⁺ | Loss of a bromine atom is a facile process. |

| [M-CH₂Br]+ | C₂HBr₂O⁺ | α-cleavage leading to the loss of the bromomethyl radical. |

| [CHO]+ | CHO⁺ | A fragment corresponding to the formyl cation.[12] |

| [CH₂Br]+ | CH₂Br⁺ | Bromomethyl cation. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of acrolein (propenal). Acrolein is a readily available starting material.[13]

Reaction Scheme:

CH₂=CH-CHO + 2 Br₂ → BrCH₂-CBr₂-CHO

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve acrolein (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane. The reaction should be carried out under a fume hood due to the toxicity and volatility of the reactants.

-

Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour. Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans may be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, ensuring a sufficient mass range to observe the molecular ion cluster and key fragments.

Visualizations

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Logical relationship of spectroscopic data for this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. tutorchase.com [tutorchase.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. Aldehyde IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Acrolein - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 2,2,3-Tribromopropanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. The health hazards of 2,2,3-Tribromopropanal have not been fully investigated.[1] Extreme caution should be exercised when handling this compound.

Introduction

This compound (CAS No. 26944-17-2) is a halogenated aldehyde utilized as a reagent in various chemical syntheses.[2] Its reactive nature necessitates a thorough understanding of its safety and handling protocols to minimize risks in a laboratory setting. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency responses related to this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[3]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Br₃O | [3] |

| Molecular Weight | 294.77 g/mol | [3] |

| CAS Number | 26944-17-2 | [1][3] |

| Appearance | Not explicitly stated, likely a liquid or solid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn at all times when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. |

| Body Protection | A flame-retardant lab coat and additional protective clothing as necessary. | To protect against skin exposure from spills or splashes. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of vapors which may cause respiratory tract irritation. |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is being handled.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

The following table outlines the recommended first aid procedures for different types of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains. Absorb the material and collect it for disposal.

-

Ventilation: Ensure adequate ventilation of the area after a spill has been cleaned up.

Fire and Explosion Hazards

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

As the toxicological properties of this compound have not been fully investigated, specific experimental protocols for its safety assessment are not available. However, standardized OECD guidelines for testing chemicals for skin and eye irritation would be the appropriate starting point for any toxicological evaluation. These typically involve in vitro methods using reconstructed human epidermis or ex vivo animal corneas before proceeding to in vivo studies if necessary.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflows for safe handling and emergency first aid procedures.

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for exposure to this compound.

References

2,2,3-Tribromopropanal: A Technical Review of a Niche Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Tribromopropanal is a halogenated aldehyde that has found a specialized role in organic synthesis, particularly in the construction of heterocyclic scaffolds. Despite its utility, comprehensive data on its physicochemical properties and biological activities remain limited in publicly accessible literature. This technical guide consolidates the available information on this compound, presenting its known synthesis, chemical data, and a key application in the Skraup-type synthesis of quinolines. It also highlights the significant gaps in the current body of knowledge, particularly the absence of detailed spectroscopic and biological data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from the PubChem database.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₃O | PubChem[1] |

| Molecular Weight | 294.77 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 26944-17-2 | PubChem[1] |

| SMILES | C(C(C=O)(Br)Br)Br | PubChem[1] |

| Physical Description | Information not available | |

| Boiling Point | Information not available | |

| Melting Point | Information not available | |

| Solubility | Information not available |

Spectroscopic Data

A thorough search of the available literature did not yield any specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The search results frequently provided data for the isomeric compound 1,2,3-tribromopropane, which is not the subject of this review. This represents a critical gap in the characterization of this compound.

Synthesis of this compound

A synthetic protocol for this compound has been described, involving the bromination of acrolein.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acrolein

-

Bromine

-

Dichloromethane

Procedure:

-

Dissolve acrolein in dichloromethane.

-

Slowly add bromine to the solution. The reaction is exothermic and requires careful temperature control.

-

Further details of the reaction conditions, work-up, and purification are not extensively documented in the readily available literature.

Applications in Organic Synthesis

The primary documented application of this compound is as a three-carbon building block in the Skraup-type synthesis of 3-bromoquinolines.

Skraup-Type Synthesis of 3-Bromoquinolin-6-ols

This compound serves as a versatile reagent for the one-step transformation of substituted anilines into 3-bromoquinolines. This method is particularly useful for accessing 3-bromoquinolin-6-ols, which are valuable intermediates in the synthesis of agrochemical fungicides and potential pharmaceuticals.

Materials:

-

4-Nitroaniline

-

This compound

-

Sulfuric acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure: A detailed experimental protocol for this specific reaction is not available in the searched literature. The general Skraup reaction involves heating a mixture of the aniline, glycerol (or a glycerol substitute like this compound), a dehydrating agent (sulfuric acid), and an oxidizing agent. The reaction is known to be vigorous and requires careful control.

The general workflow for this synthesis can be visualized as follows:

Caption: General workflow for the Skraup-type synthesis of 3-bromoquinolines.

While a detailed protocol for a specific reaction is not available, a study reports the synthesis of various 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines from the corresponding anilines with yields ranging from moderate to good. Unfortunately, specific yield percentages for individual reactions are not provided in the accessible literature.

Synthesis of Quinolinyloxyacetamides

This compound has been mentioned as a reagent in the preparation of quinolinyloxyacetamides. However, a detailed experimental protocol for this synthesis using this compound could not be found in the reviewed literature.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways of this compound. Studies on the biological effects of related compounds, such as other brominated propanals or alpha-halo carbonyls, suggest potential for reactivity with biological nucleophiles, but specific data for this compound is absent. This is a significant knowledge gap that would require experimental investigation to address.

The general reactivity of α-halocarbonyls with biological nucleophiles can be depicted as a logical relationship:

Caption: Postulated reactivity of α-halocarbonyls with biological nucleophiles.

Conclusion and Future Directions

This compound is a chemical entity with a demonstrated, albeit niche, application in organic synthesis. The lack of comprehensive characterization data, particularly experimental spectroscopic information, is a major impediment to its wider adoption and a fuller understanding of its chemical nature. Furthermore, the complete absence of biological data means its potential as a pharmacological tool or its toxicological profile remains unknown.

Future research efforts should prioritize the following:

-

Full Spectroscopic Characterization: Detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry studies are essential.

-

Exploration of Reactivity: A broader investigation of its reactivity with various nucleophiles and in different reaction types would be beneficial.

-

Biological Screening: A comprehensive evaluation of its biological activity, including cytotoxicity and potential antimicrobial or other therapeutic effects, is warranted.

-

Investigation of Mechanisms of Action: Should any biological activity be identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.

Addressing these knowledge gaps will be crucial to fully realizing the potential of this compound in both synthetic chemistry and drug discovery.

References

In-depth Technical Guide on 2,2,3-Tribromopropanal: Discovery and History

An Overview

2,2,3-Tribromopropanal is a halogenated aldehyde that has carved a niche for itself as a versatile reagent in organic synthesis since its first reported use in the 1950s.[1] Primarily utilized in the construction of complex heterocyclic scaffolds, its history is intertwined with the development of novel synthetic methodologies. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and known applications of this compound.

Physicochemical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, computed properties provide valuable insights into its chemical identity.

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₃O | PubChem |

| Molecular Weight | 294.77 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 26944-17-2 | PubChem[2] |

| Canonical SMILES | C(C(C=O)(Br)Br)Br | PubChem[2] |

| InChI Key | BEWGXCJZMNOBIQ-UHFFFAOYSA-N | PubChem[2] |

Historical Perspective and Discovery

The emergence of this compound in the chemical literature dates back to the mid-20th century. It was identified as a useful building block in the Skraup-type synthesis of 3-bromoquinolin-6-ols, a class of compounds with potential applications in medicinal chemistry.[1] This initial application highlighted the utility of this compound in facilitating the formation of carbon-heteroatom bonds and in the construction of fused ring systems.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of acrolein.

Experimental Protocol: Synthesis from Acrolein

Materials:

-

Acrolein

-

Bromine

-

Dichloromethane

Procedure:

-

A solution of acrolein (1.78 mol) in dichloromethane (150 ml) is prepared in a reaction vessel.

-

Bromine (1.79 mol) is added dropwise to the acrolein solution over a period of 3 hours. The reaction temperature is maintained between 40°C and 50°C during this addition.[1]

-

Following the initial addition, the reaction mixture is heated to 70°C.

-

A second portion of bromine (1.78 mol) is then added slowly over 4 hours, ensuring the temperature is maintained between 70°C and 80°C.[1]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

Volatile components are removed by evaporation to yield this compound. A yield of 99.4% has been reported for this procedure.[1]

Logical Workflow for the Synthesis of this compound:

Caption: Synthesis workflow of this compound from acrolein.

Applications in Organic Synthesis

Beyond its initial use in quinoline synthesis, this compound has been employed in the preparation of other biologically relevant molecules. Notably, it is a key reagent in the synthesis of quinolinyloxyacetamides. These compounds have been investigated as a novel class of tubulin polymerization inhibitors, demonstrating potential fungicidal activity.[1] This application underscores the importance of this compound in generating molecular complexity and accessing compounds with interesting biological profiles.

General Reaction Scheme for Quinolinyloxyacetamide Synthesis:

Caption: Synthetic pathway to quinolinyloxyacetamides.

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities, mechanism of action, or associated signaling pathways of this compound itself. Its utility has been primarily demonstrated as a synthetic intermediate to create biologically active molecules. Further research is warranted to explore the intrinsic biological effects of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Standard safety protocols for handling halogenated organic compounds should be strictly followed.

This guide provides a summary of the currently available information on this compound. The limited availability of in-depth experimental and biological data highlights an opportunity for further research to fully characterize this versatile synthetic building block.

References

The Versatility of Bromo-aldehydes: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-aldehydes are a class of bifunctional organic compounds that have garnered significant attention in the scientific community due to their remarkable versatility in a multitude of research applications. The presence of both a reactive aldehyde group and a bromine atom on the same molecule allows for a wide array of orthogonal chemical transformations, making them invaluable building blocks in organic synthesis, medicinal chemistry, and chemical biology. This technical guide provides an in-depth exploration of the core research applications of bromo-aldehydes, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in their scientific endeavors.

The synthetic utility of bromo-aldehydes stems from the distinct reactivity of their two primary functional groups. The aldehyde functionality is susceptible to nucleophilic attack, condensation reactions, oxidations, and reductions, providing a gateway to a vast chemical space. Concurrently, the carbon-bromine bond serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and sequential introduction of molecular complexity, a crucial aspect in the synthesis of natural products, agrochemicals, and novel pharmaceutical agents.[1][2]

Core Applications in Organic Synthesis

Bromo-aldehydes, particularly aromatic variants like 4-bromobenzaldehyde, are workhorse molecules in the synthetic chemist's toolbox. Their ability to participate in a variety of powerful C-C bond-forming reactions has cemented their role as key intermediates in the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in bromo-aldehydes makes them excellent substrates for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl compounds through the coupling of an organohalide with an organoboron species.[3] 4-Bromobenzaldehyde, for instance, readily couples with various boronic acids to yield substituted biphenyls, which are common motifs in pharmaceuticals and materials science.

Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid - Representative Data

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | Varies | ~82-87 |

| Pd(OAc)₂ / PPh₃ | 2 M Na₂CO₃ | 1-Propanol/Water | Reflux | 0.75 | 86.3 |

| PdFe₂O₄ | K₂CO₃ | Methanol/Water | 100 | Varies | High |

| NHC-Pd-PEPPSI complexes | Various | Various | Varies | Varies | High |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of conjugated enynes and arylalkynes.[4][5] 4-Bromobenzaldehyde can be efficiently coupled with a variety of terminal alkynes under mild conditions.

Table 2: Sonogashira Coupling of 4-Bromobenzaldehyde - Representative Data

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp | 3 | 89 |

| Pd(II) complexes of chalcogenated Schiff bases | None | Various | Various | Varies | Varies | High |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6][7] 4-Bromobenzaldehyde can be coupled with alkenes like styrene or acrylates to produce substituted stilbenes and cinnamates, respectively.

Table 3: Heck Reaction of 4-Bromobenzaldehyde with Styrene - Representative Data

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/Water | 120 | 12 | High |

| Pd/C, Pd/BaSO₄, Pd EnCat | Na₂CO₃ | NMP | Varies | Varies | High |

| Pd(OAc)₂ / Ligand | K₃PO₄ | Water | 100 | Varies | High |

Synthesis of Heterocyclic and Carbocyclic Molecules

β-Bromo-α,β-unsaturated aldehydes are valuable precursors for the synthesis of a variety of heterocyclic and carbocyclic compounds through palladium-catalyzed cyclization reactions. These reactions often proceed with high efficiency and selectivity, providing access to complex ring systems.

Table 4: Palladium-Catalyzed Carbonylative Cyclization of β-Bromo-α,β-unsaturated Ketones (analogous to aldehydes)

| Substrate | Product | Yield (%) |

| Cyclic β-bromo-α,β-unsaturated ketones | (Z)-alkylidenefuranones | 38-70 |

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs accessible from bromo-aldehydes are prevalent in a wide range of biologically active molecules. This has made them indispensable starting materials and intermediates in the discovery and development of new therapeutic agents.

Synthesis of Kinase Inhibitors

A prominent example of the utility of bromo-aldehydes in drug synthesis is their use in the preparation of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in B-cell signaling pathways, and its inhibition is a validated strategy for treating various B-cell malignancies and autoimmune diseases.[8] 2-Bromo-6-chlorobenzaldehyde is a critical intermediate in the synthesis of several BTK inhibitors, including ibrutinib.[5][9]

The synthesis of these complex inhibitors often involves a sequence of reactions, including cross-coupling to introduce a key aromatic fragment, followed by transformations of the aldehyde group to build the rest of the molecule.

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which, upon activation, triggers a cascade of downstream signaling events, including the activation of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Covalent BTK inhibitors, often synthesized from bromo-aldehyde precursors, irreversibly bind to a cysteine residue in the active site of BTK, thereby blocking its kinase activity and disrupting the downstream signaling cascade.[2][11][12][13]

Bromo-aldehydes as Covalent Probes and Inhibitors

The electrophilic nature of the aldehyde group, combined with the potential for the bromine to act as a leaving group or participate in other reactions, makes bromo-aldehydes and their derivatives attractive candidates for the development of covalent inhibitors and chemical probes. These molecules can form covalent bonds with specific nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition. This strategy has been successfully employed in the design of various enzyme inhibitors.

Experimental Protocols

This section provides detailed experimental protocols for some of the key reactions discussed in this guide. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

Objective: To synthesize 4-phenylbenzaldehyde.

Materials:

-

4-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Aqueous sodium carbonate (Na₂CO₃) solution

-

1-Propanol

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde (1.0 equiv) and phenylboronic acid (1.1 equiv) in 1-propanol.

-

Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) to the reaction mixture.

-

Heat the mixture to reflux (approximately 97 °C) and stir vigorously for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and water to the mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-phenylbenzaldehyde.

Sonogashira Coupling of 4-Bromobenzaldehyde with Phenylacetylene

Objective: To synthesize 4-(phenylethynyl)benzaldehyde.

Materials:

-

4-Bromobenzaldehyde

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (DIPA) or Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

Procedure:

-

To a solution of 4-bromobenzaldehyde (1.0 equiv) in THF in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv).

-

Add the amine base (e.g., DIPA or TEA, 2.0 equiv).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Add phenylacetylene (1.2 equiv) via syringe under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)benzaldehyde.

Heck Reaction of 4-Bromobenzaldehyde with Styrene

Objective: To synthesize 4-formylstilbene.

Materials:

-

4-Bromobenzaldehyde

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, combine 4-bromobenzaldehyde (1.0 equiv), styrene (1.2 equiv), Pd(OAc)₂ (0.01 equiv), and tri(o-tolyl)phosphine (0.02 equiv).

-

Add the base (e.g., NaOAc, 1.5 equiv) and the solvent (DMF or MeCN).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with a suitable solvent like ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-formylstilbene.

Experimental Workflows

The sequential and orthogonal reactivity of bromo-aldehydes allows for the design of elegant and efficient experimental workflows for the synthesis of complex molecules.

Workflow for the Synthesis of a Biaryl-alkyne Derivative

This workflow illustrates the sequential application of Suzuki-Miyaura and Sonogashira couplings starting from 4-bromobenzaldehyde.

Workflow for Solid-Phase Synthesis

Bromo-aldehydes can also be employed in solid-phase synthesis, where one of the functional groups is anchored to a solid support, allowing for the other group to be elaborated in solution. This approach facilitates purification by simple filtration.

Conclusion

Bromo-aldehydes are exceptionally versatile and powerful reagents in modern chemical research. Their dual reactivity provides a robust platform for the efficient construction of a diverse array of complex organic molecules. From their fundamental role in palladium-catalyzed cross-coupling reactions to their application in the synthesis of life-saving pharmaceuticals and as sophisticated chemical probes, the importance of bromo-aldehydes continues to grow. This guide has provided a comprehensive overview of their key research applications, supported by quantitative data and detailed experimental protocols, with the aim of empowering researchers to fully harness the synthetic potential of this remarkable class of compounds. As the demand for more efficient and selective synthetic methodologies increases, the innovative application of bromo-aldehydes is poised to remain at the forefront of chemical innovation.

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. emjreviews.com [emjreviews.com]

- 9. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Skraup Synthesis of 3-Bromoquinolines using 2,2,3-Tribromopropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities. The targeted synthesis of functionalized quinolines is therefore of significant interest in drug discovery and development. The Skraup synthesis is a classic and versatile method for the preparation of quinolines. This application note provides a detailed protocol for the synthesis of 3-bromoquinolines utilizing 2,2,3-tribromopropanal as a key reagent in a Skraup-type reaction. This method offers a direct route to 3-bromo-substituted quinolines, which are valuable intermediates for further chemical modifications through cross-coupling reactions.

The Skraup-type cyclization of this compound with substituted anilines, such as 4-nitroaniline and 4-methoxyaniline, has been shown to produce the corresponding 3-bromoquinolines in good yields.[1] This protocol is based on established methodologies for the Skraup synthesis, adapted for the specific use of this compound.

Data Presentation

The following tables summarize the expected yields and key physicochemical data for representative 3-bromoquinoline derivatives synthesized via this method.

Table 1: Reaction Yields of 3-Bromoquinoline Derivatives

| Starting Aniline | Product | Yield (%) |

| 4-Nitroaniline | 3-Bromo-6-nitroquinoline | Good |

| 4-Methoxyaniline | 3-Bromo-6-methoxyquinoline | Good |

| Aminoterephthalic acid | 3-Bromo-5,8-dicarboxy-quinoline | Moderate to High |

Note: "Good" and "Moderate to High" yields are based on literature reports which did not specify exact percentages.[1][2]

Table 2: Physicochemical and Spectroscopic Data of 3-Bromoquinoline

| Property | Value |

| Molecular Formula | C₉H₆BrN |

| Molecular Weight | 208.06 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 45-48 °C |

| Boiling Point | 285-287 °C |

| ¹H NMR (CDCl₃, δ, ppm) | 8.95 (d, J=2.4 Hz, 1H), 8.25 (d, J=2.4 Hz, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.80 (ddd, J=8.4, 7.0, 1.4 Hz, 1H), 7.65 (ddd, J=8.4, 7.0, 1.4 Hz, 1H) |

| ¹³C NMR (CDCl₃, δ, ppm) | 150.8, 147.5, 136.2, 130.8, 129.5, 129.2, 128.9, 128.1, 121.9 |

| IR (KBr, cm⁻¹) | 3050, 1595, 1480, 1390, 870, 750 |

| Mass Spectrum (EI, m/z) | 207/209 (M⁺, Br isotope pattern) |

Note: Spectroscopic data is for the parent 3-bromoquinoline and may vary for substituted derivatives.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3-bromo-6-nitroquinoline from 4-nitroaniline and this compound as a representative example.

Materials:

-

4-Nitroaniline

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide (NaOH) solution (for work-up)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline and the oxidizing agent.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath. The addition is highly exothermic.

-

Addition of this compound: Once the mixture has cooled, add this compound dropwise from a dropping funnel at a rate that maintains the reaction temperature below a controlled limit.

-

Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (typically between 100-140 °C) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This should be done in a fume hood as fumes may be evolved.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-bromo-6-nitroquinoline.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis.

Caption: Experimental workflow for the Skraup synthesis of 3-bromoquinolines.

Caption: Key stages in the synthesis of 3-bromoquinolines.

References

Application Notes and Protocols: 2,2,3-Tribromopropanal as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and detailed protocols for the utilization of 2,2,3-tribromopropanal as a starting material for the synthesis of a variety of heterocyclic compounds. While direct literature precedents for these specific transformations are limited, the proposed reactions are based on established principles of heterocyclic chemistry, leveraging the high reactivity of the aldehyde and the presence of multiple leaving groups.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of novel synthetic routes to access diverse heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound, a polyhalogenated aldehyde, presents a unique and largely unexplored platform for the construction of substituted heterocycles. Its aldehyde functionality provides a reactive handle for initial condensation reactions, while the three bromine atoms offer multiple sites for subsequent intramolecular or intermolecular nucleophilic attack, leading to cyclization.